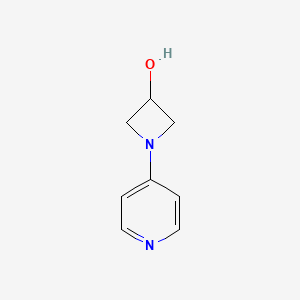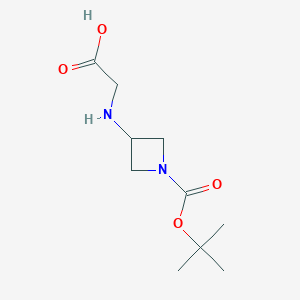
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting from the reaction of a ketone with a halogenated alkane, followed by nucleophilic substitution with sodium azide, reduction with sodium borohydride, and cyclization with NaOH. The final step involves acylation with an appropriate anhydride.
Physical And Chemical Properties Analysis
The compound “1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.
Aplicaciones Científicas De Investigación
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one derivatives are explored as inhibitors of N-Acylethanolamine Acid Amidase (NAAA), an enzyme that breaks down certain endogenous lipids like palmitoylethanolamide (PEA). PEA is known for its anti-inflammatory and antinociceptive effects. By inhibiting NAAA, these compounds may help in maintaining higher levels of PEA, potentially providing a novel approach for treating pain and inflammation. Research has identified 3-aminooxetan-2-one compounds as potent NAAA inhibitors, with recent studies focusing on improving their chemical and plasma stability for systemic administration (Fiasella et al., 2014). Additionally, further structure-activity relationship (SAR) studies have led to the development of more potent and selective NAAA inhibitors with anti-inflammatory effects in animal models, emphasizing the structural and stereochemical features essential for effective NAAA inhibition (Nuzzi et al., 2016).
Applications in Synthetic Organic Chemistry
Gold-Catalyzed [2+2] Cycloadditions
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one derivatives are used in gold-catalyzed intermolecular [2+2] cycloadditions, representing a practical method to synthesize highly substituted cyclobutane derivatives. This process occurs with complete regio- and stereocontrol, highlighting its utility in the field of synthetic organic chemistry (Faustino et al., 2012).
Other Notable Applications
Synthesis of Azetidine Medicinal Intermediates
Azetidine derivatives, including 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, are valuable as intermediates in medicinal chemistry. They are synthesized through a series of reactions and are characterized by methods like NMR, illustrating their significance in developing pharmaceuticals (Yang, 2009).
Mecanismo De Acción
The compound “1-(3-Aminoazetidin-1-yl)propan-2-one”, also known as ACP-105, is a nonsteroidal selective androgen receptor modulator (SARM) that has recently garnered attention in the scientific community due to its potential therapeutic applications. SARMs are a class of compounds that selectively bind and activate androgen receptors in certain tissues, without triggering adverse effects in secondary tissues.
Safety and Hazards
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has been classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)3-6-1-2-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASVQJUADMZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)
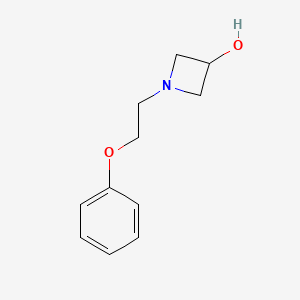
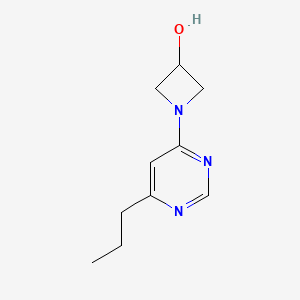

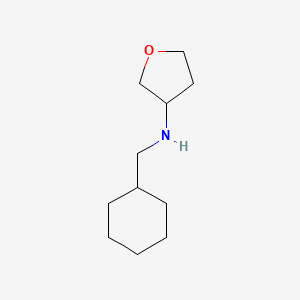
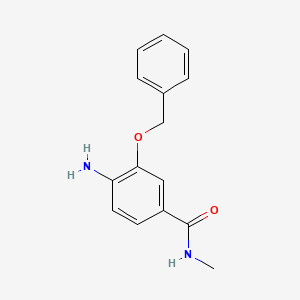

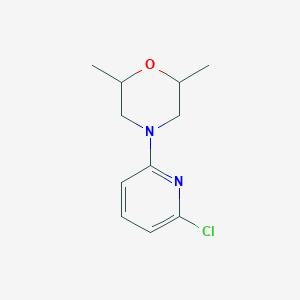
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)
